molecular formula C7H11NO2 B8023518 (1S,3R,4R)-2-azoniabicyclo[2.2.1]heptane-3-carboxylate

(1S,3R,4R)-2-azoniabicyclo[2.2.1]heptane-3-carboxylate

Cat. No.: B8023518
M. Wt: 141.17 g/mol
InChI Key: BMVVXSIHLQYXJJ-NGJCXOISSA-N
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Description

(1S,3R,4R)-2-azoniabicyclo[221]heptane-3-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique three-dimensional configuration, which imparts specific chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4R)-2-azoniabicyclo[2.2.1]heptane-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclic framework, often derived from norbornene derivatives.

    Cyclization: A key step involves the cyclization reaction, where the nitrogen atom is introduced into the bicyclic structure. This can be achieved through various methods, such as the use of azides or amines.

    Functionalization: The carboxylate group is introduced through functionalization reactions, often involving carboxylation or esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the cyclization and functionalization steps under controlled conditions.

    Continuous Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency and yield, while maintaining consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4R)-2-azoniabicyclo[2.2.1]heptane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carboxylate group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (1S,3R,4R)-2-azoniabicyclo[221]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, (1S,3R,4R)-2-azoniabicyclo[2.2.1]heptane-3-carboxylate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders or infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (1S,3R,4R)-2-azoniabicyclo[2.2.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. This compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
  • (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate
  • (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxamide

Uniqueness

Compared to similar compounds, (1S,3R,4R)-2-azoniabicyclo[2.2.1]heptane-3-carboxylate is unique due to its specific stereochemistry and the presence of the carboxylate group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1S,3R,4R)-2-azoniabicyclo[2.2.1]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h4-6,8H,1-3H2,(H,9,10)/t4-,5+,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVVXSIHLQYXJJ-NGJCXOISSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C([NH2+]2)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@@H]([NH2+]2)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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